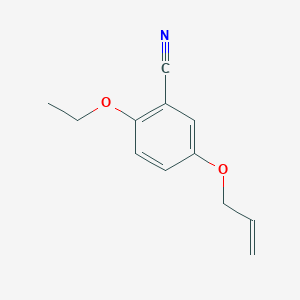

5-(Allyloxy)-2-ethoxybenzonitrile

説明

5-(Allyloxy)-2-ethoxybenzonitrile is a substituted benzonitrile derivative featuring an allyloxy group at the 5-position and an ethoxy group at the 2-position of the benzene ring. The nitrile group at the 1-position enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery. This compound is structurally tailored for applications in medicinal chemistry, particularly in the development of kinase inhibitors and anti-biofilm agents, due to its electron-withdrawing nitrile moiety and flexible ether substituents .

特性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

2-ethoxy-5-prop-2-enoxybenzonitrile |

InChI |

InChI=1S/C12H13NO2/c1-3-7-15-11-5-6-12(14-4-2)10(8-11)9-13/h3,5-6,8H,1,4,7H2,2H3 |

InChIキー |

MVEZNKOCPOPUPZ-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=C(C=C1)OCC=C)C#N |

製品の起源 |

United States |

類似化合物との比較

Nitrile-Containing Analogues

5-Bromo-2-hydroxybenzonitrile Structure: Features a bromine atom at the 5-position and a hydroxyl group at the 2-position. Synthesis: Prepared via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes . Properties: The hydroxyl group forms intramolecular hydrogen bonds with the nitrile (O–H⋯N distance: ~2.80 Å), enhancing crystallinity and stability. Applications: Used in antiretroviral and anticancer drug synthesis .

3-(4-Fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one Structure: Contains a thiazolidinone core with ethoxy and fluorophenyl substituents. Bioactivity: A top anti-biofilm agent (86 records in aBiofilm database) against Staphylococcus aureus and Pseudomonas aeruginosa . Comparison: The thiazolidinone scaffold and thioxo group confer distinct bioactivity compared to 5-(Allyloxy)-2-ethoxybenzonitrile, which lacks a heterocyclic core but may exhibit broader solubility due to ether linkages .

Allyloxy/Ethoxy-Substituted Analogues

Allyl Ether Precursors (3a–d) Synthesis: Derived from phenolic derivatives via alkylation with allyl bromide (yields: 60–85%) . Reactivity: Allyloxy groups undergo electrophilic aromatic substitution at the ortho position, as seen in the formation of nitrated derivatives (e.g., 5a–d) . Divergence: Unlike 5-(Allyloxy)-2-ethoxybenzonitrile, these precursors lack nitrile functionality, limiting their utility in reactions requiring cyano-group participation (e.g., nucleophilic additions) .

β-Ketoesters with 2-(Allyloxy)ethyl Protecting Groups Structure: Feature allyloxyethyl esters (e.g., compound 8–13 in ). Synthesis: Prepared via esterification of β-ketoesters with 2-(allyloxy)ethanol (yield: ~75%) . Role: The allyloxyethyl group improves solubility and metabolic stability compared to simpler ethoxy/allyloxy aromatics like 5-(Allyloxy)-2-ethoxybenzonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。